4-Tert-butoxy-3-cyclopropoxybenzaldehyde
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Overview
Description
4-Tert-butoxy-3-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Tert-butoxy-3-cyclopropoxybenzaldehyde involves the reaction of tert-butyl alcohol and benzaldehyde under acidic conditions . The reaction typically proceeds through a condensation mechanism, where the tert-butyl group is introduced to the benzaldehyde. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Tert-butoxy-3-cyclopropoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Tert-butoxy-3-cyclopropoxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The tert-butoxy and cyclopropoxy groups can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Tert-butoxy-3-cyclopropoxybenzaldehyde can be compared with other similar compounds such as:
4-Tert-butoxybenzaldehyde: This compound lacks the cyclopropoxy group and has different reactivity and applications.
4-Cyclopropoxybenzaldehyde: This compound lacks the tert-butoxy group and has distinct chemical properties.
4-Tert-butylbenzaldehyde: This compound has a tert-butyl group instead of a tert-butoxy group, leading to different chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-12-7-4-10(9-15)8-13(12)16-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3 |
InChI Key |
VTYGWFDDRMDUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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